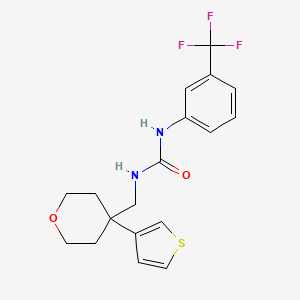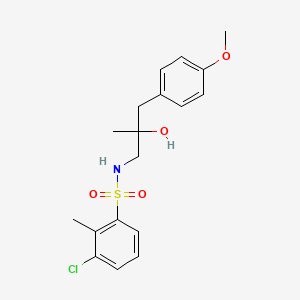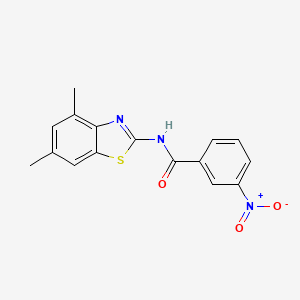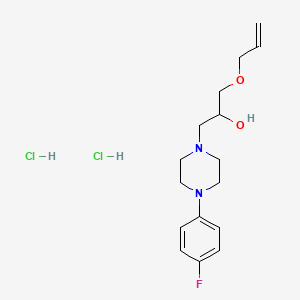
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H19F3N2O2S and its molecular weight is 384.42. The purity is usually 95%.
BenchChem offers high-quality 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Physical Property Tuning
Hydrogels formed by certain urea compounds, including those with thiophene and pyran segments, can have their physical properties, such as morphology and rheology, tuned through anion interactions. The study by Lloyd and Steed (2011) highlights the dependence of these properties on the anion identity, demonstrating a method to modulate hydrogels' physical characteristics for potential applications in material science and engineering G. Lloyd, J. Steed, 2011.
Synthetic Methodologies for Heterocyclic Compounds
Research by Ghorbani-Vaghei et al. (2015) presents a one-pot diastereoselective synthesis approach for furano and pyrano pyrimidinones (thiones), showcasing the versatility of urea derivatives in synthesizing complex heterocyclic structures which could be useful in developing new materials or biologically active molecules R. Ghorbani-Vaghei, Yaser Maghbooli, Jafar Mahmoodi, A. Shahriari, 2015.
Anion Receptor Applications
The work by Roussel et al. (2006) on atropisomeric (thio)ureas as neutral enantioselective anion receptors indicates the potential of urea derivatives to function as selective receptors for amino acid derivatives, suggesting applications in chiral recognition and separation technologies C. Roussel, M. Román, Federico Andreoli, A. Del Rio, R. Faure, N. Vanthuyne, 2006.
Crystallography and Structural Analysis
Studies on the crystal structures of urea derivatives, such as the work by Sharma et al. (2016), provide insights into the molecular configurations and interactions within these compounds. Such structural analyses are crucial for understanding the properties of new materials and for the design of molecules with specific functions S. Sharma, B. Banerjee, G. Brahmachari, R. Kant, V. Gupta, 2016.
Anticancer Agent Development
The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents, as explored by Gaudreault et al. (1988), exemplify the therapeutic application avenues for urea derivatives in oncology, focusing on their cytotoxic effects against adenocarcinoma cells R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988.
Propiedades
IUPAC Name |
1-[(4-thiophen-3-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S/c19-18(20,21)13-2-1-3-15(10-13)23-16(24)22-12-17(5-7-25-8-6-17)14-4-9-26-11-14/h1-4,9-11H,5-8,12H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKOADCKKOZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(benzyloxy)phenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2558053.png)



![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2558061.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2558065.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2558067.png)



